
Ethanol, 2-(3-butynyloxy)-
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Overview
Description
Ethanol, 2-(3-butynyloxy)- (IUPAC name: 2-(but-3-yn-1-yloxy)ethanol) is an ethoxylated alcohol featuring a terminal alkyne (butynyl) group attached via an ether linkage to the ethanol backbone. For instance, 2-(3-butynyloxy)tetrahydro-2H-pyran (CAS 40365-61-5) is a protected form of this compound, where the hydroxyl group is masked as a tetrahydropyran (THP) ether . This derivative is used in synthetic chemistry for alkylation reactions, as demonstrated in the synthesis of spiro-δ-lactones from androsterone .
Key Properties (Inferred):
Preparation Methods
The synthesis of 2-(but-3-yn-1-yloxy)ethan-1-ol typically involves the reaction of propargyl alcohol with ethylene oxide under specific conditions. One common method involves the use of copper(I) iodide (CuI) as a catalyst and diisopropylamine as a base in tetrahydrofuran (THF) solvent. The reaction mixture is heated to reflux for 24 hours, resulting in the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Hydrogenation of the Alkyne Group
The terminal alkyne in the butynyloxy moiety undergoes catalytic hydrogenation to form a saturated alkyl chain:
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Reagents : H₂ gas, palladium-on-carbon (Pd/C) or other transition-metal catalysts.
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Conditions : Room temperature to 50°C, atmospheric pressure.
Evidence :
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Hydrogenation of structurally similar acetylides (e.g., tetrahydro-2-(but-3-ynyl)-2H-pyran) to alkanes has been documented in steroid synthesis .
Silylation of the Hydroxyl Group
The hydroxyl group participates in silylation reactions for protection during synthetic workflows:
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Reagents : Chlorosilanes (e.g., trimethylsilyl chloride).
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Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., imidazole).
Structural Data :
Property | Value |
---|---|
Molecular Formula | C₉H₁₈O₂Si |
Molecular Weight | 186.32 g/mol |
LogP | 1.68 |
Oxidation Reactions
The secondary alcohol can be oxidized to a ketone under controlled conditions:
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Reagents : CrO₃, pyridine (Collins reagent) or Dess-Martin periodinane.
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Mechanism : The hydroxyl group is deprotonated and oxidized to a carbonyl.
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Product : 3-Butynyloxyacetone (theoretical; no direct experimental data available).
Theoretical Basis :
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Similar alcohols (e.g., propargyl alcohol derivatives) undergo oxidation to ketones.
Alkylation and Nucleophilic Substitution
The compound can act as an alkylating agent in the presence of strong bases:
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Reagents : Sodium hydride (NaH), alkyl halides (e.g., methyl iodide).
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Conditions : Polar aprotic solvents (e.g., DMF), 0–25°C.
Example Reaction :
Ethanol, 2-(3-butynyloxy)- + CH₃I → 2-(3-Butynyloxy)ethyl methyl ether
Cycloaddition Reactions (Theoretical)
The terminal alkyne may engage in Huisgen azide-alkyne cycloaddition (click chemistry) with azides:
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Reagents : Copper(I) catalyst, organic azide.
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Product : 1,4-Disubstituted triazole-linked ethers.
Limitation :
Acid-Catalyzed Ether Cleavage
The ether linkage is susceptible to cleavage under acidic conditions:
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Reagents : Concentrated H₂SO₄ or HI.
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Mechanism : Protonation of the ether oxygen followed by nucleophilic attack (SN2).
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Products : Propargyl alcohol and ethylene glycol derivatives.
Biological Interactions
While not a direct chemical reaction, the compound’s hydroxyl group interacts with enzymes via hydrogen bonding, potentially inhibiting metabolic pathways .
Scientific Research Applications
2-(but-3-yn-1-yloxy)ethan-1-ol has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying enzyme activities and metabolic pathwaysIn industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(but-3-yn-1-yloxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. Its unique structure allows it to interact with specific proteins and receptors, modulating their activities and influencing cellular functions .
Comparison with Similar Compounds
Structural Analogues
2-Butoxyethanol (Ethylene Glycol Monobutyl Ether, CAS 111-76-2)
- Structure : Butyl ether substituent instead of butynyl.
- Properties: Molecular Weight: 118.17 g/mol . Boiling Point: 171°C (at 1 atm) vs. 366.7 K (93.5°C at 0.024 bar for THP-protected butynyloxy ethanol) . Reactivity: Lacks alkyne functionality; primarily a solvent.
- Applications : Industrial solvent in paints, inks, and cleaners. Regulated under TSCA due to toxicity concerns .
2-(2-Butoxyethoxy)ethanol (CAS 112-34-5)
- Structure: Additional ethoxy spacer between butyl and ethanol.
- Properties :
- Applications : High-boiling solvent in coatings and detergents.
2-Phenoxyethanol (CAS 6192-44-5)
- Structure: Aromatic phenoxy group instead of alkyne.
- Properties :
- Applications : Preservative in cosmetics and pharmaceuticals.
Regulatory and Industrial Relevance
- Ethanol, 2-(3-butynyloxy)-: Primarily used in research settings for synthetic chemistry. No direct regulatory data, but analogous alkynes are scrutinized for reactivity hazards.
- 2-Butoxyethanol: Listed under TSCA with mandatory health and safety reporting .
- 2-Phenoxyethanol: Approved for cosmetic use but restricted in concentration (EU: ≤1%) due to sensitization risks.
Biological Activity
Ethanol, 2-(3-butynyloxy)- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various research findings.
Ethanol, 2-(3-butynyloxy)- is a derivative of butyne and ethanol, which has been studied for its potential applications in medicinal chemistry. Its structure suggests that it may interact with biological systems in ways that could be therapeutically beneficial.
2. Synthesis and Characterization
The synthesis of Ethanol, 2-(3-butynyloxy)- typically involves the alkylation of ethanol with a butynyl group. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.
3.1 Antimicrobial Activity
Research indicates that compounds similar to Ethanol, 2-(3-butynyloxy)- exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0338 mg/mL against resistant strains such as Staphylococcus aureus MRSA .
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
Ethanol Extract | 0.0338 | Staphylococcus aureus MRSA |
Ethanol Extract | 0.1 | Enterococcus faecium |
Ethanol Extract | 0.05 | Bacillus subtilis |
3.2 Antioxidant Activity
Ethanol extracts containing similar compounds have demonstrated notable antioxidant activity. The DPPH radical scavenging assay results indicate that these compounds can effectively neutralize free radicals, contributing to their potential health benefits .
4.1 Structure-Activity Relationship Studies
A study focusing on the structure-activity relationship (SAR) of related alkynyl compounds revealed that modifications at the butynyl position significantly affect biological activity. For instance, the introduction of different functional groups at specific positions led to varying levels of inhibition against enzymes like aromatase and hydroxysteroid dehydrogenase .
Compound | Inhibition (%) at 0.1 μM | Inhibition (%) at 1 μM |
---|---|---|
Compound A | 66% | 88% |
Compound B | 63% | 81% |
4.2 Antiproliferative Studies
Antiproliferative studies involving breast cancer cell lines (MCF-7) demonstrated that certain derivatives could inhibit cell growth in a dose-dependent manner, suggesting potential applications in cancer therapy .
The biological activity of Ethanol, 2-(3-butynyloxy)- may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in steroid metabolism, which can influence hormone levels and cancer cell proliferation.
- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
6. Conclusion
Ethanol, 2-(3-butynyloxy)- presents promising biological activities, particularly in antimicrobial and antiproliferative contexts. Ongoing research into its mechanisms of action and potential therapeutic applications will further elucidate its role in medicinal chemistry.
Q & A
Basic Research Questions
Q. Q1: What experimental methodologies are recommended for synthesizing Ethanol, 2-(3-butynyloxy)-, and how can its purity be validated?
Methodological Answer: Synthesis typically involves alkoxylation reactions, where 3-butynol reacts with ethylene oxide derivatives under controlled conditions. Key steps include:
- Catalytic optimization : Use transition-metal catalysts (e.g., palladium or copper) to enhance regioselectivity, as seen in analogous alkoxylation protocols for related glycol ethers .
- Purity validation : Employ gas chromatography-mass spectrometry (GC-MS) to identify byproducts and quantify purity. For example, GC-MS retention indices and fragmentation patterns, as detailed in NIST protocols for structurally similar compounds like 2-butoxyethanol, can be adapted .
Q. Q2: How can thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of Ethanol, 2-(3-butynyloxy)- be experimentally determined?
Methodological Answer: Thermodynamic data can be derived using:
- Static vapor pressure measurements : Employ a manometric setup to measure vapor pressure at varying temperatures, referencing NIST’s methodology for 2-methoxyethanol .
- Calorimetry : Determine enthalpy of vaporization (ΔvapH) via differential scanning calorimetry (DSC), calibrated against known standards like 2-butoxyethanol .
- Critical parameters : Estimate critical temperature (Tc) and pressure (Pc) using group contribution methods, validated against experimental data for homologous compounds .
Advanced Research Questions
Q. Q3: How should researchers design experiments to investigate the oxidative stability of Ethanol, 2-(3-butynyloxy)- under varying conditions?
Methodological Answer:
- Controlled oxidation studies : Expose the compound to O₂ or radical initiators (e.g., AIBN) at elevated temperatures. Monitor degradation products via FT-IR or NMR to identify oxidation pathways (e.g., aldehyde/carboxylic acid formation, as observed in 2-(2-ethylhexyloxy)ethanol studies) .
- Kinetic analysis : Use Arrhenius plots to model reaction rates under different temperatures and pressures, incorporating data from analogous compounds like 2-phenoxyethanol .
Q. Q4: How can contradictions in reported solubility data for Ethanol, 2-(3-butynyloxy)- be resolved?
Methodological Answer:
- Standardized protocols : Replicate solubility tests using IUPAC-recommended shake-flask or column elution methods under controlled humidity and temperature .
- Data reconciliation : Compare solvent-polarity indices (e.g., Hansen solubility parameters) with structurally similar compounds like 2-(2-butoxyethoxy)ethanol, noting deviations caused by the alkyne group’s electron-rich nature .
- Machine learning : Train models on existing solubility datasets for glycol ethers to predict and validate outliers .
Q. Q5: What strategies are effective for optimizing reaction conditions in the catalytic reduction of Ethanol, 2-(3-butynyloxy)- to its saturated analog?
Methodological Answer:
- Catalyst screening : Test palladium, nickel, or ruthenium catalysts under H₂ pressure, monitoring hydrogenation efficiency via GC-MS. Prioritize catalysts with low alkyne-to-alkene selectivity, as demonstrated in reductions of 2-(3-isobutoxy-4-methylphenyl)ethanol .
- Solvent effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., hexane) to minimize side reactions. Reference solvent compatibility studies for 2-butoxyethanol .
Q. Q6: How can researchers design toxicity studies for Ethanol, 2-(3-butynyloxy)- while addressing mixed exposure scenarios?
Methodological Answer:
- In vitro assays : Use hepatocyte cell lines to assess liver toxicity, incorporating protocols from 2-butoxyethanol studies, which highlight dose-dependent cytotoxicity and metabolic interference .
- Mixed exposure models : Co-administer with ethanol to evaluate synergistic effects on hepatic enzymes (e.g., CYP450), referencing methodologies from DBA2/J mouse studies on ethanol-glucocorticoid interactions .
Methodological and Analytical Questions
Q. Q7: What analytical techniques are most suitable for characterizing Ethanol, 2-(3-butynyloxy)- in complex matrices (e.g., biological or environmental samples)?
Methodological Answer:
- Solid-phase microextraction (SPME) : Extract volatile components from aqueous matrices, followed by GC-MS analysis. Optimize fiber coatings (e.g., PDMS) based on polarity, as validated for 2-phenoxyethanol .
- LC-MS/MS : For non-volatile metabolites, use reverse-phase chromatography with ESI ionization, adapting methods from 2-(nonylphenoxy)ethanol analyses .
Q. Q8: How can computational modeling predict the environmental fate of Ethanol, 2-(3-butynyloxy)-?
Methodological Answer:
- QSAR modeling : Input molecular descriptors (e.g., logP, molar volume) into EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .
- Molecular dynamics simulations : Simulate interactions with soil organic matter or aqueous interfaces, referencing studies on 2-butoxyethanol’s adsorption behavior .
Properties
Molecular Formula |
C6H10O2 |
---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-but-3-ynoxyethanol |
InChI |
InChI=1S/C6H10O2/c1-2-3-5-8-6-4-7/h1,7H,3-6H2 |
InChI Key |
AMRBGANUAYUVFH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOCCO |
Origin of Product |
United States |
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